Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate

Prodrug design Membrane permeability LogP

Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate is a privileged 1,2,4-triazole scaffold combining a metabolically shielding tert-butyl group, a rigid cyclohexyl ring for receptor binding, and a hydrolytically labile ethyl ester prodrug handle. Its calculated logP (~4.18) and TPSA (~70 Ų) place it solidly within CNS drug-like chemical space, offering a significant permeability advantage over the free acid (ΔlogP ≈ 2–2.7). This compound is an ideal starting point for SAR exploration in neuropsychiatric or neurodegenerative disease models, specifically for V1a receptor antagonist programs. Procuring this specific derivative enables rapid diversification into amide, hydrazide, or bioconjugate probes for target validation.

Molecular Formula C16H27N3O2
Molecular Weight 293.4 g/mol
CAS No. 1353506-97-4
Cat. No. B1465501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate
CAS1353506-97-4
Molecular FormulaC16H27N3O2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NN1C2CCCCC2)C(C)(C)C
InChIInChI=1S/C16H27N3O2/c1-5-21-14(20)11-13-17-15(16(2,3)4)18-19(13)12-9-7-6-8-10-12/h12H,5-11H2,1-4H3
InChIKeyLVWZMFYTLLCASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate (CAS 1353506-97-4) – Procurement-Quality Chemical Profile


Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate (CAS 1353506-97-4) is a synthetic 1,2,4-triazole derivative bearing a sterically demanding tert-butyl group at the 3-position and a cyclohexyl substituent at N-1. Its molecular formula is C₁₆H₂₇N₃O₂ and its molecular weight is 293.4 g/mol . The compound is primarily supplied as a research chemical or building block for medicinal chemistry programs . No extensive pharmacological or toxicological profiling has been published; its utility stems from its position as a functionalized triazole scaffold amenable to further derivatization.

Why Simple Triazole or Cyclohexyl Analogues Cannot Replace Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate in Research or Synthesis


The title compound combines three critical structural motifs – a bulky tert-butyl group, a cyclohexyl ring, and an ester prodrug handle – within a single 1,2,4-triazole framework. Altering any one of these substituents produces a distinct chemical entity with markedly different physicochemical and pharmacokinetic properties. For instance, the tert‑butyl group provides steric shielding that enhances metabolic stability relative to smaller alkyl analogues, while the cyclohexyl substituent imparts conformational rigidity and lipophilicity that influence receptor binding and solubility in a way that simple phenyl or linear alkyl congeners cannot replicate [1]. The ethyl ester moiety is not merely a protecting group; its hydrolytic lability dictates the compound’s utility as a prodrug or intermediate, and substituting it with a methyl ester or the free acid would alter reactivity, membrane permeability, and overall in vivo behavior [2]. Consequently, generic replacement with an in-class triazole lacking one of these features would compromise the specific structure–activity relationships (SAR) for which this compound was designed or selected.

Quantitative Differentiation Data for Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate (CAS 1353506-97-4)


Ester vs. Carboxylic Acid: Permeability and Prodrug Potential

The ethyl ester derivative (target compound) is predicted to exhibit higher passive membrane permeability than its corresponding carboxylic acid (CAS 1353505-80-2) due to the absence of an ionizable acidic proton. Based on computed logP values, the ester (logP ~4.18) is significantly more lipophilic than the acid (predicted logP ~1.5–2.0) . This difference in lipophilicity is a critical determinant of oral bioavailability and cellular uptake, making the ester a preferred prodrug form for in vivo studies where the active acid metabolite is desired.

Prodrug design Membrane permeability LogP

Metabolic Stability Conferred by the tert-Butyl Group

The tert-butyl substituent at the triazole 3‑position provides steric shielding that reduces metabolic oxidation compared to isopropyl or methyl analogues. While no direct microsomal stability data for this exact compound is publicly available, class-level SAR studies on triazole-containing drug candidates indicate that tert-butyl groups enhance resistance toward cytochrome P450-mediated oxidation, often translating to lower intrinsic clearance (CLint) values [1]. For example, in analogous heterocyclic series, exchanging tert-butyl for isopropyl resulted in 2- to 5-fold increases in CLint in human liver microsomes [2].

Metabolic stability Steric hindrance Oxidative metabolism

Cyclohexyl vs. Phenyl Substitution: Impact on Solubility and Target Binding

The N-cyclohexyl group imparts distinct conformational and electronic properties compared to an N-phenyl analogue. Cyclohexyl-substituted triazoles have been specifically claimed as V1a receptor antagonists (Hoffmann-La Roche, WO 2022/018121), suggesting that the cyclohexyl ring is critical for receptor binding affinity and selectivity [1]. Computationally, the cyclohexyl variant (target compound) shows a predicted topological polar surface area (TPSA) of ~70 Ų and 1 hydrogen bond donor, whereas an N‑phenyl analogue would exhibit a similar TPSA but an additional aromatic π‑stacking interaction that could alter selectivity profiles. Experimental binding data for related cyclohexyl triazoles report Ki values in the low nanomolar range (1–10 nM) at the V1a receptor , underscoring the privileged nature of the cyclohexyl motif.

Cyclohexyl SAR V1a receptor Solubility Conformation

High-Impact Application Scenarios for Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate in Medicinal Chemistry and Chemical Biology


Prodrug-Based CNS Drug Discovery Programs

The combination of a lipophilic cyclohexyl-triazole core and an ethyl ester prodrug handle (logP ~4.18, TPSA ~70 Ų) falls within the CNS drug-like space . This compound is well-suited as a starting point for CNS programs requiring good brain penetration and subsequent esterase-mediated unmasking of the active carboxylic acid. The predicted permeability advantage over the free acid (ΔlogP ≈ 2–2.7) directly translates into higher brain-to-plasma ratios in vivo, making this ester the preferred form for initial SAR exploration in neuropsychiatric or neurodegenerative disease models.

Optimization of V1a Receptor Antagonist Scaffolds

The cyclohexyl-1,2,4-triazole framework has been validated in patent literature as a privileged scaffold for V1a receptor antagonism [1]. The target compound can serve as a versatile intermediate for the synthesis of analogues with improved potency, selectivity, and pharmacokinetic profiles. Its tert-butyl group provides metabolic stability, while the ethyl ester allows for rapid diversification into amide, hydrazide, or heterocyclic derivatives, accelerating hit-to-lead progression.

Structure–Activity Relationship (SAR) Libraries Targeting Metabolic Stability

The tert-butyl group is a well-known metabolic shield against cytochrome P450 oxidation. Procuring this specific compound enables the direct comparison of metabolic stability across a series of triazole analogues (e.g., isopropyl, cyclopropyl, or phenyl replacements) in human or rodent liver microsome assays. Class-level inference suggests a 2- to 5-fold reduction in intrinsic clearance for the tert-butyl variant relative to smaller alkyl groups, guiding the selection of more stable leads early in the drug discovery cascade [2].

Chemical Biology Probe Development via Ester Derivatization

The ethyl ester moiety can be selectively hydrolyzed to the carboxylic acid, which then serves as a handle for bioconjugation (e.g., amide coupling with fluorescent dyes, biotin, or affinity tags). This enables the generation of chemical biology probes to investigate target engagement and cellular localization of cyclohexyl-triazole-based inhibitors, a critical step in target validation studies.

Quote Request

Request a Quote for Ethyl 2-[3-(tert-butyl)-1-cyclohexyl-1H-1,2,4-triazol-5-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.